molecular formula C7H12O2S B13828078 2-(Methylsulfanylmethoxy)cyclopentan-1-one

2-(Methylsulfanylmethoxy)cyclopentan-1-one

Cat. No.: B13828078
M. Wt: 160.24 g/mol
InChI Key: LYYYAXQKONOZCC-UHFFFAOYSA-N
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Description

2-(Methylsulfanylmethoxy)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a methylsulfanylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanylmethoxy)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with a methylsulfanylmethoxy reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanylmethoxy)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfanylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-(Methylsulfanylmethoxy)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanylmethoxy)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A structurally related compound with a cyclopentenone ring.

    2-Methyl-2-cyclopenten-1-one: Another related compound with a methyl group on the cyclopentenone ring.

    2,5-Bis(2-furylmethylidene)cyclopentan-1-one: A compound with a similar cyclopentanone core but different substituents.

Uniqueness

2-(Methylsulfanylmethoxy)cyclopentan-1-one is unique due to the presence of the methylsulfanylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

2-(methylsulfanylmethoxy)cyclopentan-1-one

InChI

InChI=1S/C7H12O2S/c1-10-5-9-7-4-2-3-6(7)8/h7H,2-5H2,1H3

InChI Key

LYYYAXQKONOZCC-UHFFFAOYSA-N

Canonical SMILES

CSCOC1CCCC1=O

Origin of Product

United States

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